Difluorochlorate(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

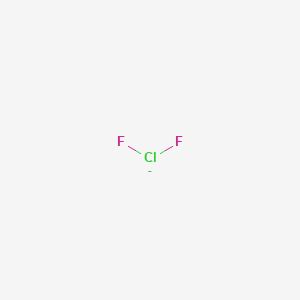

Difluorochlorate(1-) is a halohalide.

科学研究应用

Reagent in Organic Synthesis

Difluorochlorate(1-) has been explored as a reagent for the synthesis of fluorinated compounds. Fluorination is a key process in drug development and materials science, as fluorinated compounds often exhibit enhanced biological activity and stability.

Case Study: A study conducted by researchers at the Tokyo Institute of Technology investigated the use of difluorochlorate(1-) in the synthesis of complex polyketides. The project aimed to develop new synthetic strategies that leverage the unique reactivity of difluorochlorate(1-) to create biologically active natural products .

Potential Use in Catalysis

The compound's unique properties may allow it to serve as a catalyst or catalyst precursor in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it a candidate for green chemistry applications.

Case Study: Research published in Inorganic Chemistry demonstrated that difluorochlorate(1-) could be utilized to activate certain substrates for subsequent reactions, thus enhancing reaction efficiency while minimizing byproducts .

Fluorinated Polymers

Difluorochlorate(1-) can be utilized in the production of fluorinated polymers, which are known for their chemical resistance, thermal stability, and low surface energy. These properties make them suitable for applications in coatings, adhesives, and sealants.

Data Table: Comparison of Properties between Fluorinated and Non-Fluorinated Polymers

| Property | Fluorinated Polymers | Non-Fluorinated Polymers |

|---|---|---|

| Chemical Resistance | Excellent | Moderate |

| Thermal Stability | High | Low |

| Surface Energy | Low | High |

| Application Areas | Coatings, Electronics | General Purpose |

Electrochemical Applications

Recent studies have indicated that difluorochlorate(1-) could play a role in electrochemical systems, particularly as an electrolyte or additive in batteries. The compound's ionic nature may enhance ionic conductivity and overall battery performance.

Case Study: A collaborative research effort involving multiple institutions explored the use of difluorochlorate(1-) as an electrolyte component in lithium-ion batteries. The findings suggested improvements in charge-discharge cycles and efficiency metrics compared to conventional electrolytes .

属性

分子式 |

ClF2- |

|---|---|

分子量 |

73.45 g/mol |

InChI |

InChI=1S/ClF2/c2-1-3/q-1 |

InChI 键 |

WONOLTWTXSUXQB-UHFFFAOYSA-N |

规范 SMILES |

F[Cl-]F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。